

## VVZ-149: Comprehensive Application

Author: BenchChem Techn

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | VVZ-149  |
| Cat. No.:      | B1191867 |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

VVZ-149, also known as Opiranserin, is a novel, non-opioid analgesic agent with a multi-target mechanism of action. It functions as a dual antagonist receptor.[1][3] This unique pharmacological profile makes VVZ-149 a compound of significant interest for pain research and the development of new VVZ-149 in a laboratory setting.

## Chemical Properties and Solubility

VVZ-149 is a synthetic organic compound. For laboratory use, it is commonly supplied as a hydrochloride salt, which offers enhanced water solubility

Table 1: Chemical and Physical Properties of Opiranserin (VVZ-149)

| Property          | Value                                                         |
|-------------------|---------------------------------------------------------------|
| Synonyms          | Opiranserin, VVZ-000149                                       |
| Molecular Formula | C <sub>21</sub> H <sub>34</sub> N <sub>2</sub> O <sub>5</sub> |
| Molecular Weight  | 394.51 g/mol                                                  |
| CAS Number        | 1441000-45-8                                                  |
| Form              | Typically a crystalline solid                                 |

Table 2: Solubility of Opiranserin Hydrochloride (VVZ-149 HCl)

| Solvent               | Solubility                                       |
|-----------------------|--------------------------------------------------|
| DMSO                  | ~50 mg/mL (~116.02 mM)                           |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Twee   |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in S |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil           |

## Mechanism of Action

VVZ-149's analgesic effects are attributed to its simultaneous modulation of multiple pain signaling pathways.[7] By inhibiting GlyT2, it increases the c receptor is thought to reduce the descending serotonergic facilitatory modulation of pain transmission.[8]

```
digraph "VVZ-149_Mechanism_of_Action" {
  graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5];
  edge [fontname="Arial", fontsize=10, arrowhead=normal, penwidth=1.5];
```

```
// Nodes
VVZ149 [label="VVZ-149", fillcolor="#FBBC05", fontcolor="#202124"];
GlyT2 [label="Glycine Transporter 2\n(GlyT2)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
SerotoninReceptor [label="Serotonin Receptor 2A\n(5-HT2A)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
P2X3Receptor [label="P2X3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Glycine [label="Increased Synaptic\nGlycine", fillcolor="#34A853", fontcolor="#FFFFFF"];
PainSignal [label="Pain Signal\nTransmission", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analgesia [label="Analgesic Effect", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges
VVZ149 -> GlyT2 [label="Inhibits", color="#EA4335"];
VVZ149 -> SerotoninReceptor [label="Antagonizes", color="#EA4335"];
VVZ149 -> P2X3Receptor [label="Antagonizes", color="#EA4335"];
GlyT2 -> Glycine [label="Leads to", style=dashed, color="#202124"];
Glycine -> PainSignal [label="Inhibits", color="#EA4335"];
SerotoninReceptor -> PainSignal [label="Modulates", style=dashed, color="#202124"];
P2X3Receptor -> PainSignal [label="Mediates", style=dashed, color="#202124"];
PainSignal -> Analgesia [label="Reduction leads to", style=dashed, color="#202124"];
}
```

*Workflow for preparing*

## Experimental Protocols

### In Vitro Assays

**VVZ-149** can be utilized in a variety of in vitro assays to investigate its mechanism of action and effects on

Table 3: Recommended Concentrations for In Vitro Assays

| Target                         | IC <sub>50</sub> |
|--------------------------------|------------------|
| Glycine Transporter 2 (GlyT2)  | 0.86 µM          |
| Serotonin Receptor 2A (5-HT2A) | 1.3 µM           |
| P2X3 Receptor                  | 0.87 µM          |

Example Protocol: Cell-Based Calcium Imaging Assay for P2X3 Receptor Antagonism

This protocol provides a general framework. Specific cell lines (e.g., HEK293 cells stably expressing the P2X3

- Cell Culture: Plate P2X3-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Compound Incubation: Pre-incubate the cells with various concentrations of **VVZ-149** (e.g., 0.1, 1, 10  $\mu$ M) or vehicle for 30 minutes.
- Agonist Stimulation: Add a P2X3 receptor agonist (e.g.,  $\alpha,\beta$ -methylene ATP) to stimulate calcium influx.
- Data Acquisition: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
- Data Analysis: Calculate the inhibition of the agonist-induced calcium response by **VVZ-149** and determine the IC<sub>50</sub>.

## In Vivo Studies

Based on preclinical and clinical data, **VVZ-149** can be administered systemically for in vivo studies in animals.

Table 4: Dosing Information from Preclinical and Clinical Studies

| Study Type       | Species         | Route of Administration     |
|------------------|-----------------|-----------------------------|
| Preclinical      | Rat (SNL model) | Oral (p.o.)                 |
| Preclinical      | Rat             | Subcutaneous (s.c.)         |
| Phase 1 Clinical | Human           | Intravenous (i.v.) infusion |
| Phase 2 Clinical | Human           | Intravenous (i.v.) infusion |

Example Protocol: Preparation of **VVZ-149** for Intravenous Administration in Rodents

This protocol is based on a common formulation for preclinical in vivo studies.

- Stock Solution: Prepare a 25 mg/mL stock solution of **VVZ-149** hydrochloride in DMSO.[4]

- Formulation Preparation (for a final concentration of 2.5 mg/mL):

- To 100  $\mu$ L of the 25 mg/mL DMSO stock solution, add 400  $\mu$ L of PEG300 and mix thoroughly.

- Add 50  $\mu$ L of Tween-80 to the mixture and mix until a clear solution is formed.

- Add 450  $\mu$ L of sterile saline to reach a final volume of 1 mL.[4]

•

Administration: The final solution can be administered intravenously to the animal model at the desired dose

```
```.dot
digraph "In_Vivo_Preparation_Workflow" {
  graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho];
  node [shape=box, style="rounded, filled", fontname="Arial", fontsize=10, penwidth=1.5];
  edge [fontname="Arial", fontsize=10, arrowhead=normal, penwidth=1.5];

// Nodes
Start [label="Start: VVZ-149 HCl Powder", fillcolor="#F1F3F4", fontcolor="#202124"];
Stock [label="Prepare 25 mg/mL Stock in DMSO", fillcolor="#FBBC05", fontcolor="#202124"];
Formulation [label="Prepare In Vivo Formulation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
AddPEG [label="Add PEG300", fillcolor="#4285F4", fontcolor="#FFFFFF"];
AddTween [label="Add Tween-80", fillcolor="#4285F4", fontcolor="#FFFFFF"];
AddSaline [label="Add Saline", fillcolor="#4285F4", fontcolor="#FFFFFF"];
FinalSolution [label="Final Injectable Solution", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges
Start -> Stock [color="#5F6368"];
Stock -> Formulation [color="#5F6368"];
Formulation -> AddPEG [label="1. ", color="#5F6368"];
AddPEG -> AddTween [label="2. ", color="#5F6368"];
AddTween -> AddSaline [label="3. ", color="#5F6368"];
AddSaline -> FinalSolution [color="#5F6368"];
}
```

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Opiranserin|VVZ-149;VVZ-000149 [dcchemicals.com]
- 3. Opiranserin - Wikipedia [en.wikipedia.org]

- 4. Opiranserin HCl | CAS#: 1440796-75-7 | antagonist of glycine transporter type 2 (GlyT2) and 5HT2A | InvivoChem [invivochem.com]
- 5. Reduction of postoperative pain and opioid consumption by VVZ-149, first-in-class analgesic molecule: A confirmatory phase 3 trial of laparoscopic
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. VIVOZON [vivozon.com]
- 8. medkoo.com [medkoo.com]
- 9. Safety, Tolerability, and Pharmacokinetic Characteristics of a Novel Nonopioid Analgesic, VVZ-149 Injections in Healthy Volunteers: A First-in-Class
- To cite this document: BenchChem. [VVZ-149: Comprehensive Application Notes and Protocols for Laboratory Use]. BenchChem, [2025]. [Online F

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.